![molecular formula C12H16O2 B12558450 1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- CAS No. 142421-78-1](/img/structure/B12558450.png)
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- is a complex organic compound with a unique structure that includes multiple rings and functional groups
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- involves several steps. One common method starts with the condensation of a suitable precursor with an acetylating agent under acidic conditions. The reaction typically requires a catalyst, such as methanesulfonic acid, and is carried out under reflux in a solvent like methanol . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often using continuous flow reactors and more efficient catalysts to increase yield and reduce costs .
Analyse Chemischer Reaktionen
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- exerts its effects involves interactions with various molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 4-acetyl-2,3,5,6,7,7a-hexahydro-7a-methyl- can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
142421-78-1 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-acetyl-7a-methyl-3,5,6,7-tetrahydro-2H-inden-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-4-3-7-12(2)10(9)5-6-11(12)14/h3-7H2,1-2H3 |
InChI-Schlüssel |
KKNKFZMXJNDFFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCC(=O)C2(CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.